molecular formula C4H10Cl2NOP B074646 Diethylphosphoramidic dichloride CAS No. 1498-54-0

Diethylphosphoramidic dichloride

Cat. No. B074646
CAS RN: 1498-54-0
M. Wt: 190.01 g/mol
InChI Key: FXKRFCBTXGJQPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as diethyl (dichloromethyl)phosphonate and diethyl substituted phosphoramidimidates, showcases methodologies that might overlap with the synthesis of diethylphosphoramidic dichloride. These methods involve condensation reactions, microwave-assisted synthesis, and reactions with various reagents under specific conditions to achieve the desired phosphoramidates or phosphonates (Marinetti & Savignac, 2003); (Varalakshmi, Nagaraju, & Krishna, 2018).

Molecular Structure Analysis

Studies involving compounds like [chloro(difluoro)acetyl]phosphoramidic acid dichloride provide insights into the molecular structure of similar phosphoramidic compounds. These studies utilize FTIR, Raman, and NMR spectroscopy, along with theoretical calculations, to detail the molecular structure and the interactions within (Iriarte et al., 2008).

Scientific Research Applications

  • Cytostatic Activity : Phosphoramidic dichlorides, synthesized through reactions involving diethylphosphoramidic dichloride, have been studied for their potential as cytostatics, particularly in treating leukemia in mice (Schwieger & Unterhalt, 1992).

  • Corrosion Inhibition : Diethylphosphoramidic dichloride derivatives have been explored as corrosion inhibitors for mild steel in industrial applications. These compounds showed significant inhibition efficiency in hydrochloric acid solutions, offering potential for industrial pickling processes (Gupta et al., 2017).

  • Chemical Synthesis : Diethylphosphoramidic dichloride has been used in the synthesis of various organophosphorus compounds, including dialkyl (dialkoxyphosphino)ethylphosphoramidates, which have potential applications in chemistry and pharmacology (Alimov, Fedorova & Levkova, 1965).

  • Antibacterial Properties : The antibacterial effects of diethyltin dichloride, a related compound, have been studied in Escherichia coli, demonstrating significant inhibition of oxygen uptake by bacterial cells (Kahana & Sijpesteijn, 1967).

  • Pest Control in Agriculture : Diethylphosphoramidic dichloride derivatives have been used to control nematode populations in centipede grass, showcasing their utility in agricultural pest management (Johnson, 1970).

  • Antimicrobial Activity : New classes of diethyl substituted phosphoramidimidates and phosphonimidates, synthesized from diethylphosphoramidic dichloride, have shown potent antimicrobial activity against various pathogens (Varalakshmi, Nagaraju & Krishna, 2018).

  • Antioxidative Activity : Certain organophosphorus compounds, including derivatives of diethylphosphoramidic dichloride, have been evaluated for their antioxidative activity, particularly in protecting erythrocyte membranes against peroxidation (Bonarska, Kleszczyńska & Sarapuk, 2002).

Safety And Hazards

Diethylphosphoramidic dichloride is a corrosive material that causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

N-dichlorophosphoryl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2NOP/c1-3-7(4-2)9(5,6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKRFCBTXGJQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2NOP
Record name N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE
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DSSTOX Substance ID

DTXSID2074792
Record name N,N-Diethyl phosphoramidic dichloride
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Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
Record name N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE
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Product Name

Diethylphosphoramidic dichloride

CAS RN

1498-54-0
Record name N,N-DIETHYL PHOSPHORAMIDIC DICHLORIDE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Diethylphosphoramidic dichloride
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Record name Diethylphosphoramidic dichloride
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Record name N,N-Diethyl phosphoramidic dichloride
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Record name DIETHYLPHOSPHORAMIDIC DICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylphosphoramidic dichloride
Reactant of Route 2
Diethylphosphoramidic dichloride

Citations

For This Compound
35
Citations
KY Choi, SK Choi - Journal of the Korean Chemical Society, 1980 - koreascience.kr
Tris (hydroxyethyl) phosphate, ethylphosphoramidic dichloride, N, N-diethylphosphoramidic dichloride, bis (hydroxyethyl) N-ethylphosphoramidate and bis (hydroxyethyl) N, N-…
Number of citations: 0 koreascience.kr
BK Kushwaha, HK Gupta, CP Shinde - Heterocyclic Communications, 2009 - degruyter.com
An efficient and operationally simple method is developed for the synthesis ofN, yV-dialkyl phosphoramidic dichloride from dialkyl amine and phosphoryl chloride using basic anion …
Number of citations: 0 www.degruyter.com
M Palit, D Pardasani, AK Gupta, P Shakya… - Analytical and …, 2005 - Springer
… Figures 1 and 2 illustrate the typical total ion chromatogram of GC/MS analysis of reaction mixtures of N,N-diethylphosphoramidic dichloride with ethanol plus isopropanol and methanol …
Number of citations: 24 link.springer.com
JL Flowers, SM Ludeman, MP Gamcsik… - Cancer chemotherapy …, 2000 - Springer
… Stirring at )23 ∞C was continued for 2 h and the resultant suspension was then removed with a syringe and added dropwise to a stirred solution of N,Ndiethylphosphoramidic dichloride …
Number of citations: 41 link.springer.com
SH Metzger, OH Basedow, AF Isbell - The Journal of Organic …, 1964 - ACS Publications
… The reaction of Grignard reagents with,-diethylphosphoramidic dichloride was extended to include¿-alkyl Grignard reagents. 1, 1, 2-Trimethylpropylphosphonyl chloride couldnot be …
Number of citations: 29 pubs.acs.org
EAC Lucken, MA Whitehead - Journal of the Chemical Society …, 1961 - pubs.rsc.org
Discussion.-Derivatives of PhosPhoryZ chloride. In Table 3 the values of the nuclear quadrupole resonance frequencies of a number of monosubstituted phosphoryl chlorides are …
Number of citations: 45 pubs.rsc.org
AK Gupta, PD Shakya, D Pardasani… - … Journal Devoted to …, 2005 - Wiley Online Library
This communication describes the synthesis and gas chromatography/mass spectrometric (GC/MS) analysis of N,N‐dialkylphosphoramidic dihalides and alkylphosphonic difluorides, …
RA Baldwin, MT Cheng, GD Homer - The Journal of Organic …, 1967 - ACS Publications
… Subsequent reaction of I with , -dimethylphenylphosphonamÍdic chloride and with N,N-diethylphosphoramidic dichloride in tetrahydrofuran at the same low temperature gave good …
Number of citations: 27 pubs.acs.org
AK Gupta, M Palit, D Pardasani… - … Journal of Mass …, 2005 - journals.sagepub.com
This communication describes the microsynthesis and gas chromatographic/mass spectrometric (GC/MS) analysis of O-alkyl N,N-dialkylphosphoramidocyanidates (ADAPCs), which are …
Number of citations: 13 journals.sagepub.com
PB Farmer, PJ Cox - Journal of medicinal chemistry, 1975 - ACS Publications
… The analog (6) of 6-trifluoromethylcyclophosphamide was prepared from 4-amino-2-hydroxy-l,l,l-trifluorobutane (8) and N,N·diethylphosphoramidic dichloride (14). The resulting …
Number of citations: 18 pubs.acs.org

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